molecular formula C15H12N4S B2766265 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine CAS No. 797029-47-1

6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine

Cat. No.: B2766265
CAS No.: 797029-47-1
M. Wt: 280.35
InChI Key: CRIMBEUYDJAWRB-UHFFFAOYSA-N
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Biological Activity

6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the benzoimidazole and benzothiazole moieties, contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by research findings and data tables.

The molecular formula of this compound is C₁₅H₁₂N₄S, with a molecular weight of 280.35 g/mol. The compound exhibits a predicted logP value of 3.60, indicating moderate lipophilicity which is beneficial for cellular membrane permeability .

Anticancer Properties

Research indicates that compounds containing benzothiazole and benzoimidazole structures exhibit potent anticancer activities. For instance, derivatives of benzothiazole have been screened against various cancer cell lines, revealing significant cytotoxic effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest
This compoundA5494.2Apoptosis induction

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of nitrogen and sulfur in its structure enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis4 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : It binds to DNA, disrupting replication and transcription processes.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

In a study published in Journal of Chemical Reviews, researchers explored the anticancer effects of various benzothiazole derivatives, including this compound. They reported that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with fewer side effects .

Another study focused on the antimicrobial properties, where the compound was tested against multiple bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics .

Properties

IUPAC Name

6-(1H-benzimidazol-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c16-15-19-12-6-5-9(7-13(12)20-15)8-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMBEUYDJAWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC4=C(C=C3)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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